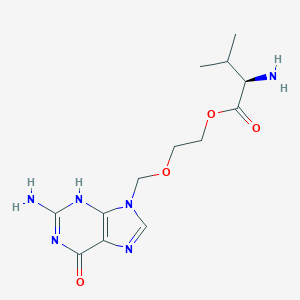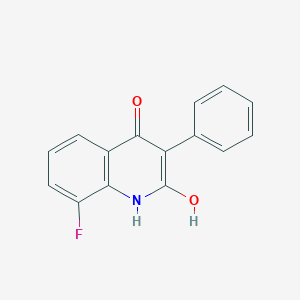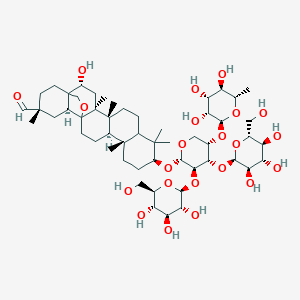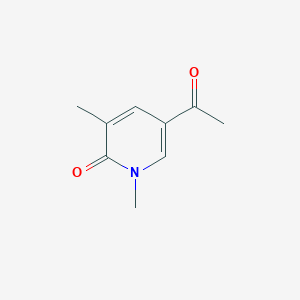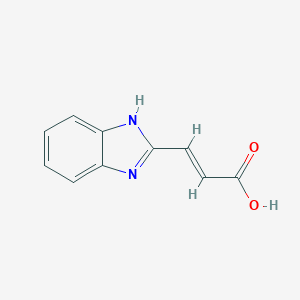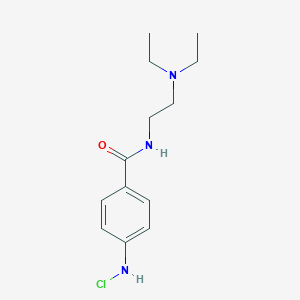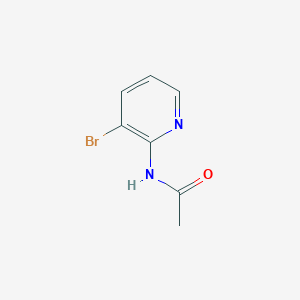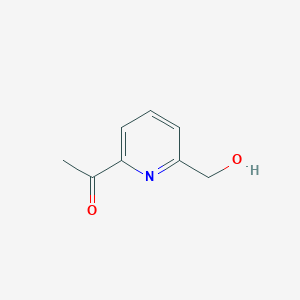
1-(3-Bromopropyl)theobromine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)theobromine is a derivative of theobromine, a naturally occurring substance found in cocoa beans. Theobromine is known for its pharmacological properties, including effects on lipid metabolism, adipocyte differentiation, and potential as an anticancer agent. The compound this compound is used primarily in biochemical and proteomics research .
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)theobromine can be synthesized by reacting theobromine with 1,3-dibromopropane. The reaction typically involves heating theobromine with 1,3-dibromopropane in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide. The reaction proceeds through nucleophilic substitution, where theobromine acts as a nucleophile attacking the electrophilic carbon in 1,3-dibromopropane .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions: 1-(3-Bromopropyl)theobromine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide.
Oxidation and Reduction:
Major Products:
Nucleophilic Substitution: The major products are derivatives of this compound, where the bromine atom is replaced by the nucleophile.
科学研究应用
1-(3-Bromopropyl)theobromine has several scientific research applications, including:
作用机制
The mechanism of action of 1-(3-Bromopropyl)theobromine is not extensively studied. it is likely to share some mechanisms with theobromine, including:
Adenosine Receptor Antagonism: Blocking adenosine receptors, which promotes alertness and wakefulness.
Phosphodiesterase Inhibition: Preventing the breakdown of cyclic AMP, leading to increased intracellular signaling.
Calcium Influx Modulation: Enhancing muscle contractility by increasing calcium ion release from the sarcoplasmic reticulum
相似化合物的比较
Theobromine: The parent compound, known for its pharmacological properties.
Caffeine: A structurally similar methylxanthine with more potent stimulant effects.
Theophylline: Another methylxanthine with bronchodilatory and diuretic properties.
Uniqueness: 1-(3-Bromopropyl)theobromine is unique due to the presence of the bromopropyl group, which allows for further chemical modifications and the synthesis of new derivatives. This makes it a valuable compound for research and development in various scientific fields .
属性
IUPAC Name |
1-(3-bromopropyl)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O2/c1-13-6-12-8-7(13)9(16)15(5-3-4-11)10(17)14(8)2/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEJJEYAPRULFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396301 |
Source


|
| Record name | AC1MWQEH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6493-10-3 |
Source


|
| Record name | AC1MWQEH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


